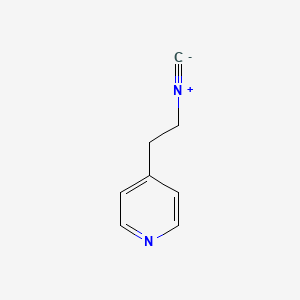

4-(2-Isocyanoethyl)pyridine

Description

Historical Context and Evolution of Pyridine-Isocyanide Chemistry

The journey of pyridine-isocyanide chemistry is built upon two parallel historical tracks that eventually converged. The isocyanide functional group (R-N≡C), with its distinctive and often potent odor, was first prepared in the mid-19th century. rsc.org However, its synthetic potential remained largely untapped for nearly a century due to the challenges in handling these compounds and the limited methods for their preparation.

A significant breakthrough occurred in 1921 when Mario Passerini discovered the first isocyanide-based multicomponent reaction (MCR), a one-pot process combining an isocyanide, a carboxylic acid, and a carbonyl compound to form α-acyloxy carboxamides. nih.govwikipedia.orgnih.gov This marked the beginning of the modern era of isocyanide chemistry. Another monumental leap came in 1959 when Ivar Karl Ugi developed the four-component reaction (Ugi reaction), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce complex bis-amides. wikipedia.org The Ugi reaction, along with reliable new methods for synthesizing isocyanides—such as the dehydration of formamides using reagents like phosphorus oxychloride in the presence of a base like pyridine (B92270)—made this class of compounds widely accessible to synthetic chemists. rsc.orgwikipedia.org

Concurrently, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, has been a cornerstone of organic chemistry since its initial isolation from coal tar. Its derivatives have been recognized for their ubiquity in natural products, pharmaceuticals, and as ligands in coordination chemistry.

The convergence of these two fields became particularly fruitful with the advent of other isocyanide-based MCRs. The Groebke–Blackburn–Bienaymé (GBB) reaction, first reported in 1998, provides a powerful and direct route to synthesize fused imidazo[1,2-a]pyridines from a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. beilstein-journals.orgnih.govbeilstein-journals.org This reaction firmly established the synthetic synergy between pyridine feedstocks and isocyanide reagents, paving the way for the exploration of molecules like 4-(2-Isocyanoethyl)pyridine and its analogues in the rapid assembly of complex, drug-like scaffolds. nih.govresearchgate.net

Table 1: Key Milestones in Pyridine-Isocyanide Chemistry

| Year | Discovery/Development | Significance |

|---|---|---|

| 1921 | Passerini Reaction | First isocyanide-based multicomponent reaction discovered. nih.govwikipedia.orgnih.gov |

| 1959 | Ugi Reaction | A versatile four-component reaction that greatly expanded the utility of isocyanides. wikipedia.org |

| 1950s-60s | New Isocyanide Syntheses | Development of reliable methods, such as formamide (B127407) dehydration using POCl₃/pyridine, made isocyanides more accessible. rsc.orgwikipedia.org |

| 1998 | Groebke–Blackburn–Bienaymé Reaction | A three-component reaction providing direct access to imidazo[1,2-a]pyridine (B132010) scaffolds, linking isocyanide and pyridine chemistry. beilstein-journals.orgnih.govbeilstein-journals.org |

Significance of Isocyanide Functionality in Synthetic Organic Chemistry

The isocyanide functional group is of paramount importance in modern synthetic chemistry due to its unique electronic structure and reactivity. The terminal carbon atom exhibits both nucleophilic and electrophilic character, allowing it to participate in a wide array of chemical transformations. nih.gov This dual reactivity is the cornerstone of its utility in MCRs, which are highly valued for their atom economy, efficiency, and ability to generate molecular complexity in a single step. nih.gov

The most prominent applications of isocyanides are in the Passerini, Ugi, and GBB multicomponent reactions. nih.govwikipedia.orgbeilstein-journals.org These reactions enable the rapid construction of large libraries of compounds from simple, readily available building blocks. wikipedia.org For instance, the use of pyridine-containing starting materials, such as 2-aminopyridine in the GBB reaction or pyridine-based aldehydes, allows for the direct incorporation of this important heterocyclic core into diverse molecular architectures. beilstein-journals.orgfu-berlin.debeilstein-journals.org Research on 4-(2-isocyanoethyl)morpholine, a structural analogue of this compound, has demonstrated its use in GBB reactions to produce imidazo[1,2-a]pyridines, highlighting the utility of such isocyanides in creating complex heterocyclic systems. nih.govresearchgate.net

Beyond MCRs, isocyanides serve as valuable ligands in organometallic and coordination chemistry. rsc.org Their electronic properties are analogous to carbon monoxide, making them strong σ-donors and moderate π-acceptors. rsc.org This allows them to stabilize various transition metal complexes used in catalysis. nih.gov The coordination of isocyanides containing a pyridine moiety, such as this compound, can lead to the formation of multifunctional ligands capable of binding metals through both the isocyanide carbon and the pyridine nitrogen, opening avenues for the design of novel catalysts and materials. rsc.orgescholarship.org

Table 2: Major Isocyanide-Based Multicomponent Reactions

| Reaction Name | Components | Typical Product |

|---|---|---|

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide wikipedia.orgnih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide (Bis-amide) wikipedia.orgnih.gov |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | 2-Aminoazine (e.g., 2-Aminopyridine), Aldehyde, Isocyanide | Imidazo[1,2-a]azine (e.g., Imidazo[1,2-a]pyridine) beilstein-journals.orgbeilstein-journals.org |

Overview of Pyridine Derivatives as Fundamental Heterocyclic Scaffolds

The pyridine ring is one of the most fundamental heterocyclic scaffolds in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its presence in a vast number of natural products (e.g., nicotine, vitamin B3) and synthetic drugs has earned it the status of a "privileged scaffold." beilstein-journals.orgmdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable starting points for drug discovery.

The utility of the pyridine scaffold is enhanced by its chemical properties. The nitrogen atom imparts weak basicity and the ability to form hydrogen bonds, which can improve the aqueous solubility and pharmacokinetic properties of drug candidates. nih.gov Many successful commercial drugs, including the anxiolytic alpidem (B1665719) and the hypnotic zolpidem, are based on the imidazo[1,2-a]pyridine core, which is often assembled using pyridine- and isocyanide-based reagents. beilstein-journals.orgresearchgate.net

In addition to their medicinal applications, pyridine derivatives are indispensable in coordination chemistry and catalysis. The lone pair of electrons on the pyridine nitrogen makes it an excellent ligand for a wide range of metal ions. rsc.orgacs.org This has led to the development of countless pyridine-based ligands that are critical components of catalysts for various organic transformations. The synthesis of polysubstituted pyridines is an active area of research, with methods ranging from classical condensation reactions to modern metal-catalyzed cross-couplings and domino reactions involving isocyanides. rsc.orgorganic-chemistry.org The incorporation of a reactive handle like the isocyanoethyl group onto the pyridine ring, as in this compound, creates a bifunctional building block that can be used to construct even more elaborate and functional molecular systems.

Table 3: Examples of Marketed Drugs Containing a Pyridine-Derived Scaffold

| Drug Name | Therapeutic Use | Core Scaffold |

|---|---|---|

| Zolpidem | Hypnotic (Insomnia Treatment) | Imidazo[1,2-a]pyridine beilstein-journals.orgresearchgate.net |

| Alpidem | Anxiolytic | Imidazo[1,2-a]pyridine beilstein-journals.org |

| Necopidem | Anxiolytic | Imidazo[1,2-a]pyridine beilstein-journals.org |

| Miroprofen | Anti-inflammatory | Imidazo[1,2-a]pyridine researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-isocyanoethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-9-5-2-8-3-6-10-7-4-8/h3-4,6-7H,2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCQRIRRVWECJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4 2 Isocyanoethyl Pyridine Reactions

Role of the Isocyanide Group in Reactive Intermediates

The isocyanide functional group is a cornerstone of multicomponent reactions (MCRs) due to its ability to react with both electrophiles and nucleophiles at its carbon atom. researchgate.net This dual reactivity allows for the formation of key reactive intermediates that drive complex chemical transformations.

Formation and Trapping of Nitrilium Intermediates in Isocyanide Chemistry

A pivotal reactive species in isocyanide chemistry is the nitrilium ion. This intermediate is typically formed through the reaction of an isocyanide with an electrophile, such as a protonated imine. nih.govresearchgate.net In the context of multicomponent reactions like the Ugi and Passerini reactions, an initial condensation between an amine and a carbonyl compound forms an imine, which is then activated by an acid. nih.govresearchgate.net The nucleophilic isocyanide carbon attacks the activated imine, generating the highly reactive nitrilium intermediate. nih.gov

This nitrilium ion is a potent electrophile and is readily trapped by a nucleophile. researchgate.net The nature of the nucleophile dictates the final product. In a standard Ugi four-component reaction, a carboxylic acid acts as the nucleophile, attacking the nitrilium ion. nih.gov This is followed by an intramolecular Mumm rearrangement to yield an α-acetamido carboxamide. nih.gov

The trapping of the nitrilium intermediate can also occur intramolecularly. nih.gov When the reactant bearing the isocyanide or another component of the reaction also contains a nucleophilic group, this group can attack the nitrilium ion, leading to the formation of heterocyclic structures. nih.govacs.orgnih.gov For instance, if a reactant contains a phenolic hydroxyl group, this can intramolecularly trap the nitrilium ion to form a benzoxazine (B1645224) intermediate. acs.orgnih.gov This strategy has been employed in the synthesis of various heterocycles. nih.gov

The versatility of nitrilium ion trapping is further highlighted by the use of alternative nucleophiles. Instead of a carboxylic acid, other nucleophiles like azide, thiols, and even water can trap the nitrilium intermediate, expanding the scope of isocyanide-based MCRs to produce a wide array of structurally diverse molecules. researchgate.net

Carbene Species in Isocyanide-Based Transformations

The isocyanide group can also be a precursor to carbene-like species, further diversifying its reactivity. The divalent carbon of the isocyano group exhibits carbene-like reactivity, which is particularly evident in cycloaddition reactions. sci-hub.se For instance, the carbanion generated from the deprotonation of a carbon alpha to the isocyanide group can act as a 1,3-dipole in [3+2] cycloaddition reactions with various polarized unsaturated systems. sci-hub.se

Furthermore, the addition of a carbene to an isocyanide results in the formation of a ketenimine. rsc.org Ketenimines are versatile intermediates that can participate in a range of subsequent reactions, including nucleophilic additions, cycloadditions, and electrocyclizations. rsc.org The formation of these carbene-isocyanide coupling products often involves metal catalysis, where a metal center activates the isocyanide for reaction. unipi.itmdpi.com Theoretical studies suggest that the reaction between a Fischer-type carbene and an isocyanide can proceed through a metallacyclopropanimine intermediate, formed by the nucleophilic attack of the isocyanide carbon on the electrophilic carbene carbon. mdpi.com

Reaction Pathways Involving the Pyridine (B92270) Moiety

The pyridine ring in 4-(2-Isocyanoethyl)pyridine introduces another layer of reactivity, with its own distinct nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity at Pyridine Ring Positions (e.g., C-2, C-4)

The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. wikipedia.orguoanbar.edu.iq Nucleophilic substitution reactions on pyridine occur preferentially at the C-2 and C-4 positions, which are ortho and para to the nitrogen atom, respectively. stackexchange.comslideshare.net This regioselectivity is attributed to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate formed upon nucleophilic attack at these positions. stackexchange.com Resonance structures of the intermediate show that the negative charge can be delocalized onto the nitrogen atom when the attack is at C-2 or C-4, a stabilizing effect not possible with attack at C-3. stackexchange.com

The reactivity of the pyridine ring towards nucleophiles can be enhanced by N-activation. For instance, the formation of N-acylpyridinium salts significantly increases the electrophilicity of the ring, making it more prone to dearomatization reactions with a variety of nucleophiles. mdpi.com The regioselectivity of nucleophilic attack on these activated pyridinium (B92312) salts (C-2 vs. C-4) can be influenced by the nature of the nucleophile and the steric bulk of the N-acyl group. mdpi.com Hard nucleophiles tend to favor the C-2 position, while softer nucleophiles often prefer the C-4 position. mdpi.com

Electrophilic Behavior of the Pyridine Nitrogen Atom (e.g., Lewis Acid Adduct Formation, N-Oxide Formation)

The nitrogen atom of the pyridine ring possesses a basic lone pair of electrons, allowing it to act as a nucleophile and an electrophile acceptor. wikipedia.org It readily reacts with Lewis acids to form pyridinium salts. wikipedia.org This interaction with a Lewis acid increases the positive charge in the ring, enhancing its reactivity towards both oxidation and reduction. wikipedia.org

A key electrophilic transformation of the pyridine nitrogen is its oxidation to a pyridine N-oxide. wikipedia.org This is typically achieved using peracids. wikipedia.orgbhu.ac.in The resulting N-oxide group alters the electronic properties of the pyridine ring significantly. bhu.ac.inpearson.com It increases the electron density at the C-2 and C-4 positions through resonance, making the ring more reactive towards both electrophilic and nucleophilic substitution compared to pyridine itself. bhu.ac.inpearson.com This enhanced reactivity provides a useful synthetic strategy; an electrophile can be introduced at the C-4 or C-2 position of the N-oxide, followed by deoxygenation of the N-oxide to yield the substituted pyridine. wikipedia.orgbhu.ac.in

Radical Anion Intermediates in Pyridine Derivatives

Pyridine and its derivatives can form radical anions upon reduction, typically with alkali metals. rsc.org The pyridine radical anion itself is unstable and tends to dimerize. rsc.org However, the stability of these radical anions is influenced by substituents on the pyridine ring. Alkyl groups at the 3- or 4-position can stabilize the radical anion and prevent dimerization. rsc.org

Recent studies have explored the generation and reactivity of pyridine radical anions in synthetic transformations. For instance, an "umpolung" strategy, which inverts the typical electronic reactivity of the pyridine ring, can be used to generate electron-rich dihydropyridines or pyridine radical anions. nih.gov This allows for the selective functionalization of the C3-position of pyridines with electrophiles. nih.gov Another approach involves the formation of a pyridine–boryl radical intermediate through the reaction of a pyridine derivative with a diboron (B99234) compound. rsc.org This intermediate can then react with carbonyl compounds to generate boron-containing ketyl radicals. rsc.org These reactive intermediates open up new avenues for the functionalization of the pyridine ring.

Data Tables

Table 1: Reactivity of Pyridine Functional Groups

| Functional Group | Reactive Intermediate(s) | Key Reactions |

| Isocyanide | Nitrilium Ions, Carbene Species | Multicomponent Reactions (Ugi, Passerini), Cycloadditions, Ketenimine Formation |

| Pyridine Ring | Anionic Intermediates (Nucleophilic Attack), Radical Anions | Nucleophilic Aromatic Substitution (at C-2, C-4), Radical Functionalization |

| Pyridine Nitrogen | Pyridinium Salts, Pyridine N-Oxides | Lewis Acid Adduct Formation, Oxidation, Electrophilic Substitution (on N-oxide) |

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of chemical reactions is a critical aspect of organic synthesis, determining the three-dimensional arrangement of atoms in the product molecules. For reactions involving this compound, understanding the factors that control stereochemistry is essential for the targeted synthesis of complex molecules with specific spatial orientations. This section explores the E/Z isomerization in cyclization processes and the stereoselectivity observed in multicomponent and cycloaddition reactions.

E/Z Isomerization in Cyclization Processes

Detailed studies on the E/Z isomerization of direct cyclization precursors of this compound are not extensively documented in the literature. However, principles can be drawn from analogous systems containing a pyridine ring. For instance, in the photocatalyzed E/Z isomerization of related α,β-unsaturated esters bearing a pyridine ring, the Z-isomer often experiences greater steric hindrance, leading to a larger dihedral angle between the pyridine ring and the double bond. nih.gov This distortion weakens the electronic conjugation and can affect the relative stability and reactivity of the isomers. nih.gov

The interconversion can be influenced by several factors:

Photochemical Conditions: Irradiation with light of a specific wavelength can promote the conversion of a more stable E-isomer to the less stable Z-isomer, often leading to a photostationary state (PSS) where the ratio of isomers is constant. mdpi.comdiva-portal.org The efficiency of this process depends on the triplet energies of the photocatalyst and the substrate. nih.gov

Thermal Conditions: In some cases, the Z-isomer can thermally revert to the more stable E-isomer. The energy barrier for this conversion determines the rate of isomerization.

Substituents: The electronic and steric nature of substituents on the pyridine ring or the double bond can significantly alter the energy landscape of the isomers and the transition state for their interconversion, thereby shifting the E/Z ratio. diva-portal.org For example, intramolecular hydrogen bonding has been shown to stabilize the E-isomer in some acylhydrazone systems, making the conversion to the Z-isomer more difficult. mdpi.com

Table 1: Hypothetical Influence of Pyridine Ring Substituents on the Photostationary State (PSS) E/Z Ratio of a Cyclization Intermediate

| Entry | Substituent on Pyridine Ring | Proposed Dominant Effect | Expected Z:E Ratio at PSS |

| 1 | H | Baseline | 65:35 |

| 2 | 2-Methyl | Steric Hindrance | 40:60 |

| 3 | 4-Methoxy | Electron Donating | 75:25 |

| 4 | 4-Nitro | Electron Withdrawing | 60:40 |

Note: This table is illustrative and based on general principles of photochemistry. Actual ratios would require experimental verification.

Regioselectivity and Diastereoselectivity in Multi-Component and Cycloaddition Reactions

Multi-component reactions (MCRs) and cycloaddition reactions are powerful tools for rapidly building molecular complexity. nih.govmdpi.com this compound is a valuable building block in these reactions, particularly in isocyanide-based MCRs like the Ugi and Passerini reactions.

Regioselectivity in these reactions is typically high and dictated by the inherent reactivity of the functional groups. In an Ugi four-component reaction (U-4CR), the terminal carbon of the isocyano group in this compound acts as a potent nucleophile. It selectively attacks the electrophilic carbon of the iminium ion (formed from the amine and aldehyde components), followed by addition of the carboxylate. This well-established mechanistic pathway ensures a single, predictable regioisomeric product. Similarly, in [4+2] cycloadditions (Diels-Alder reactions), the regiochemical outcome is governed by the electronic properties and orbital coefficients of the diene and dienophile. researchgate.netmasterorganicchemistry.com

Diastereoselectivity becomes important when one or more of the reactants are chiral, leading to the formation of diastereomeric products. The steric and electronic environment of the chiral center(s) influences the trajectory of the incoming reactants, favoring the formation of one diastereomer over the other.

In the context of MCRs involving this compound, high levels of diastereoselectivity can be achieved. For example, in an Ugi reaction with a chiral amine, the this compound molecule will approach the intermediate iminium ion from the less sterically hindered face, a process known as substrate-controlled diastereoselection. Research on related MCRs has shown that factors like the rigidity of cyclic starting materials can lead to excellent diastereomeric control, with some reactions proceeding with up to 100% diastereomeric excess (de). nih.gov The choice of solvent and catalyst can also play a crucial role in modulating the diastereoselectivity. preprints.org

Cycloaddition reactions are also renowned for their high degree of stereocontrol. mdpi.com Concerted [4+2] cycloadditions are stereospecific, meaning the stereochemistry of the reactants is directly translated into the product. libretexts.org For stepwise cycloadditions, the potential for bond rotation in an intermediate can lead to a loss of stereospecificity, but diastereoselectivity can still be high depending on the relative energies of the diastereomeric transition states. mdpi.comwilliams.edu

Table 2: Illustrative Diastereoselectivity in a Ugi Reaction Involving this compound and a Chiral Aldehyde

| Entry | Chiral Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (R)-2-Phenylpropanal | None | 70:30 | 85 |

| 2 | (S)-2-Phenylpropanal | None | 72:28 | 88 |

| 3 | Aldehyde with Evans auxiliary | Oxazolidinone | >95:5 | 92 |

| 4 | Aldehyde with a bulky silyl (B83357) ether | tert-Butyldimethylsilyl | 85:15 | 80 |

Note: This table presents hypothetical data to illustrate the concept of diastereoselectivity. The reactants are the specified chiral aldehyde, ammonia (B1221849), acetic acid, and this compound. Actual results would depend on specific experimental conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Isocyanoethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon skeletons of 4-(2-isocyanoethyl)pyridine. By analyzing chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and electronic nature of the pyridine (B92270) ring and the isocyanoethyl side chain can be determined.

In ¹H NMR spectroscopy, the chemical shifts of the protons are highly indicative of their local electronic environment. For the this compound molecule, the spectrum can be divided into two distinct regions: the aromatic region for the pyridine ring protons and the aliphatic region for the ethyl group protons.

The pyridine ring exhibits a characteristic signal pattern for a 4-substituted pyridine. The protons at the 2- and 6-positions (α-protons) are equivalent and appear as a doublet at a downfield chemical shift, typically in the range of δ 8.5-8.7 ppm. ipb.ptresearchgate.net This significant deshielding is due to the anisotropic effect of the nitrogen atom. ipb.pt The protons at the 3- and 5-positions (β-protons) are also equivalent and appear as another doublet at a slightly more upfield position, generally around δ 7.1-7.4 ppm. rsc.orgcarlroth.com

The isocyanoethyl side chain, -CH₂CH₂NC, presents two sets of signals, each expected to be a triplet. The methylene (B1212753) group adjacent to the pyridine ring (-CH₂-) would appear at approximately δ 2.9-3.1 ppm, while the methylene group adjacent to the electron-withdrawing isocyanide group (-CH₂NC) would be further deshielded and is expected around δ 3.6-3.8 ppm. The coupling between these adjacent, non-equivalent methylene groups results in the triplet-of-triplets pattern, assuming a typical ³JHH coupling constant of around 7 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Protons | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyridine Ring | H-2, H-6 | 8.5 - 8.7 | Doublet (d) |

| Pyridine Ring | H-3, H-5 | 7.1 - 7.4 | Doublet (d) |

| Isocyanoethyl Chain | -CH₂-NC | 3.6 - 3.8 | Triplet (t) |

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring show distinct chemical shifts due to the influence of the nitrogen atom. The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded, typically appearing around δ 150 ppm. ipb.ptresearchgate.net The carbon at the substitution point (C-4) is also significantly deshielded, with a chemical shift in the range of δ 147-150 ppm. The C-3 and C-5 carbons resonate at a more upfield position, generally between δ 120-125 ppm. rsc.org

For the isocyanoethyl side chain, the carbon of the isocyanide group (-N≡C) is a quaternary carbon that appears in a unique region of the spectrum, typically between δ 155-165 ppm, and often shows a broad signal or one of low intensity. The methylene carbons (-CH₂CH₂-) would appear in the aliphatic region. The carbon attached to the isocyanide group is expected around δ 40-45 ppm, while the carbon attached to the pyridine ring would be found near δ 30-35 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, confirming these assignments. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbons | Position | Predicted Chemical Shift (ppm) | Carbon Type |

|---|---|---|---|

| Pyridine Ring | C-2, C-6 | ~150 | CH |

| Pyridine Ring | C-4 | 147 - 150 | C (Quaternary) |

| Pyridine Ring | C-3, C-5 | 120 - 125 | CH |

| Isocyanoethyl Chain | -N≡C | 155 - 165 | C (Quaternary) |

| Isocyanoethyl Chain | -CH₂-NC | 40 - 45 | CH₂ |

When a fluorine atom is introduced into the pyridine ring, ¹⁹F NMR spectroscopy becomes a powerful tool for characterization. lcms.cz The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. For example, in a derivative like 4-(2-fluoro-4-nitrophenyl)morpholine, the fluorine signal appears at -119 ppm. magritek.com The large chemical shift dispersion in ¹⁹F NMR helps to resolve signals from different fluorine environments within a molecule. lcms.cz Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides additional structural information. lcms.czmdpi.com

For phosphorus-containing derivatives, such as 4-(2-(diphenylphosphino)ethyl)pyridine, ³¹P NMR is essential. In this specific compound, a singlet is observed in the ³¹P NMR spectrum at δ -16.0 ppm (in CDCl₃). rsc.org The chemical shift in ³¹P NMR is indicative of the oxidation state and coordination environment of the phosphorus atom.

Carbon (¹³C) NMR Analysis of Core and Side Chain Carbons

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups within a molecule by detecting their vibrational frequencies.

The most prominent and diagnostic absorption in the IR spectrum of this compound is the stretching vibration of the isocyanide group (-N≡C). This bond gives rise to a strong, sharp absorption band in the region of 2150-2120 cm⁻¹. libretexts.org Its intensity and sharp nature make it an excellent marker for the presence of the isocyanide functionality.

The pyridine ring exhibits several characteristic vibrational modes. researchgate.net These include C=C and C=N ring stretching vibrations, which typically appear in the 1610-1580 cm⁻¹ and 1500-1430 cm⁻¹ regions. researchgate.netresearchgate.net C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also produce characteristic absorptions in the fingerprint region (below 1300 cm⁻¹). nist.gov The aliphatic C-H stretching of the ethyl group would be visible in the 2960-2850 cm⁻¹ range. sci-hub.se

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanide (-N≡C) | Stretch | 2150 - 2120 | Strong, Sharp |

| Pyridine Ring | C=C, C=N Stretch | 1610 - 1430 | Medium to Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

IR spectroscopy is highly sensitive to intermolecular interactions, particularly hydrogen bonding. dicp.ac.cn While this compound cannot act as a hydrogen bond donor, the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. fu-berlin.de In the presence of a hydrogen bond donor like an alcohol or water, the vibrational frequencies of the pyridine ring can shift. rsc.org For example, the C=N stretching vibration may shift to a lower frequency (red-shift) upon hydrogen bond formation, and the band may broaden. fu-berlin.de This phenomenon occurs because hydrogen bonding slightly weakens the bonds within the aromatic ring. The study of these shifts provides insight into the strength and nature of the intermolecular interactions occurring in solution or in the solid state. nih.govmdpi.com

Characteristic Vibrational Frequencies of Isocyanide and Pyridine Groups

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₈H₈N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition.

In addition to molecular formula confirmation, mass spectrometry provides critical structural information through the analysis of fragmentation patterns. scienceready.com.au Under electron impact (EI) ionization, the molecule loses an electron to form a molecular ion (M⁺˙), which is often unstable and breaks apart into smaller, characteristic fragment ions. rsc.org The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways, influenced by the stability of the resulting cations and neutral losses. The pyridine ring is a stable aromatic system, while the isocyanoethyl side chain provides specific cleavage points.

Expected Fragmentation Pathways:

Benzylic-type Cleavage: The bond between the alpha and beta carbons of the ethyl chain is a likely point of cleavage due to the formation of a stable, resonance-stabilized pyridinium-methyl cation (tropylium-like ion). This would result in the loss of a neutral isocyanomethyl radical (•CH₂NC) and the detection of a major peak at m/z 92.

Loss of HCN: Isocyanides can rearrange and eliminate hydrogen cyanide (HCN), a stable neutral molecule with a mass of 27 Da. This is a common fragmentation pathway for related nitrile and isocyanide compounds. rsc.org

Pyridine Ring Fragmentation: Aromatic rings like pyridine can undergo characteristic fragmentation, often leading to the loss of HCN or acetylene (B1199291) (C₂H₂), resulting in smaller cyclic fragments. rsc.org

McLafferty Rearrangement: While less direct for this structure, rearrangements involving hydrogen transfer from the ethyl chain to the pyridine nitrogen or isocyano group could occur, leading to more complex fragmentation patterns.

A hypothetical fragmentation table based on these principles is presented below.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Significance |

|---|---|---|---|

| 132 | [C₈H₈N₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 105 | [M - HCN]⁺˙ | HCN | Loss of hydrogen cyanide |

| 92 | [C₆H₆N]⁺ | •CH₂NC | Benzylic-type cleavage, formation of stable pyridinium-methyl cation |

| 78 | [C₅H₄N]⁺ | •C₃H₄N | Loss of the entire ethyl isocyanide chain |

| 51 | [C₄H₃]⁺ | HCN from [C₅H₄N]⁺ | Characteristic fragment of the pyridine ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edu The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. upi.edu For organic molecules, the most common transitions are from π bonding orbitals and n non-bonding orbitals to π* anti-bonding orbitals. slideshare.net

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the pyridine ring, which is a heteroaromatic chromophore. The spectrum will likely exhibit two main types of transitions:

π → π Transitions:* These are high-intensity absorptions (large molar absorptivity, ε) resulting from the excitation of electrons within the conjugated π-system of the pyridine ring. For substituted pyridines, these bands are typically observed below 280 nm. mdpi.comacs.org The ethylisocyano group acts as a substituent that can slightly modify the energy levels of the π-orbitals, potentially causing a shift in the absorption maximum (λmax) compared to unsubstituted pyridine. mdpi.com

n → π Transitions:* These are lower-intensity absorptions (small ε) that involve the promotion of an electron from the non-bonding lone pair on the nitrogen atom of the pyridine ring to a π* anti-bonding orbital. upi.eduunits.it This transition is symmetry-forbidden, hence its low intensity. It typically appears at longer wavelengths, often above 270 nm for pyridine and its derivatives. libretexts.org

The choice of solvent can influence the position of these absorption bands. Polar, hydrogen-bonding solvents like methanol (B129727) can stabilize the non-bonding electrons on the nitrogen atom, increasing the energy required for the n → π* transition. This leads to a hypsochromic (blue) shift to a shorter wavelength. libretexts.org Conversely, π → π* transitions may experience a slight bathochromic (red) shift in polar solvents.

| λmax (nm) (in Hexane) | Molar Absorptivity (ε, L mol-1 cm-1) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~255 | ~2,000 - 4,000 | π → π | Pyridine Ring |

| ~280 | ~300 - 500 | n → π | Pyridine Ring (N lone pair) |

The isocyanide (-N≡C) group itself has a weak n → π* transition, but this is often obscured by the much stronger absorptions from the aromatic ring. The ethyl linker effectively isolates the isocyanide group from the pyridine π-system, so significant electronic conjugation between the two is not expected.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to elucidate its exact molecular geometry, conformation, and how the molecules pack together in the crystal lattice. researchgate.net While specific crystallographic data for this compound are not publicly available, the expected structural features can be predicted based on known structures of related pyridine and isocyanide compounds. acs.orgnih.gov

X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and torsional (dihedral) angles, which define the molecule's conformation. rsc.org

Bond Lengths: The bond lengths within the pyridine ring are expected to be intermediate between typical C-C single and C=C double bonds, characteristic of an aromatic system. The C-N bonds in the ring will also reflect this aromaticity. The C-C and C-N bonds in the ethylisocyano side chain should exhibit standard single bond lengths, while the N≡C bond of the isocyanide group will be a short triple bond.

Bond Angles: The internal angles of the pyridine ring will be close to 120°, consistent with its sp²-hybridized carbon and nitrogen atoms, though with some deviation due to the heteroatom. The angles around the sp³-hybridized carbons of the ethyl group will be approximately tetrahedral (109.5°). The C-N≡C angle of the isocyanide group is expected to be nearly linear, approaching 180°.

Torsional Angles: Key torsional angles, such as the one defined by C(ring)-C(ring)-C(ethyl)-C(ethyl), will determine the conformation of the ethyl side chain relative to the pyridine ring. In the solid state, the molecule will adopt the most energetically favorable conformation, which may be influenced by intermolecular packing forces.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-C (in pyridine ring) | ~1.39 Å |

| Bond Length | C-N (in pyridine ring) | ~1.34 Å |

| Bond Length | Cring-Cethyl | ~1.51 Å |

| Bond Length | N≡C (isocyanide) | ~1.17 Å |

| Bond Angle | C-N-C (in pyridine ring) | ~117° |

| Bond Angle | Cethyl-N≡C | ~178-180° |

| Torsional Angle | C3-C4-Cα-Cβ | Variable (determines conformation) |

The study of crystal packing reveals how individual molecules arrange themselves to form a stable, ordered, three-dimensional lattice. This arrangement is governed by a variety of non-covalent intermolecular interactions. researchgate.netmdpi.com For this compound, several types of interactions are expected to dictate the crystal structure. scirp.org

π-π Stacking: The planar, electron-deficient pyridine rings are likely to engage in π-π stacking interactions, where rings from adjacent molecules align in a parallel-displaced or T-shaped manner. This is a common and significant packing motif for aromatic compounds. dcu.ie

C-H···π Interactions: Hydrogen atoms from the ethyl chains of one molecule can interact with the electron-rich face of a pyridine ring on a neighboring molecule.

C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between acidic C-H donors (e.g., from the pyridine ring or ethyl group) and the nitrogen atom of the pyridine ring on an adjacent molecule, which acts as a hydrogen bond acceptor. nih.gov

Dipole-Dipole Interactions: The isocyanide group possesses a significant dipole moment, which will promote dipole-dipole interactions that help to orient the molecules within the crystal lattice.

Computational and Theoretical Studies of 4 2 Isocyanoethyl Pyridine Reactivity and Electronic Structure

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 4-(2-isocyanoethyl)pyridine. Through theoretical calculations, it is possible to predict its geometry, electronic structure, and reactivity without the need for empirical measurement. This section delves into the application of Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping to elucidate the chemical behavior of this compound.

Applications of 4 2 Isocyanoethyl Pyridine As a Versatile Chemical Building Block and Ligand in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The unique electronic properties of the isocyanide group, characterized by a divalent carbon atom that can act as both a nucleophile and an electrophile, make 4-(2-Isocyanoethyl)pyridine an exceptional tool for constructing intricate molecular frameworks. researchgate.net The presence of the pyridine (B92270) ring adds another layer of functionality, potentially influencing the reactivity of the isocyano group, acting as a ligand, or serving as a site for further chemical modification.

The synthesis of heterocyclic rings is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceutical agents. Isocyanides are well-established precursors for a variety of nitrogen- and oxygen-containing heterocycles. msu.edu this compound, and its analogues, have been successfully employed in the synthesis of fused heterocyclic systems, most notably through isocyanide-based multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction. researchgate.net

The GBB reaction is a three-component reaction between an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide to form fused imidazoles. For instance, research has demonstrated the synthesis of a library of imidazo[1,2-a]pyridines utilizing 4-(2-isocyanoethyl)morpholine, a close structural analogue of this compound. researchgate.net This reaction highlights the capability of the isocyanoethyl moiety to participate in the cyclization process to yield complex heterocyclic cores. researchgate.net The general applicability of such reactions suggests a straightforward pathway to imidazoles and other related systems like imidazo[1,2-a]pyrazines. researchgate.net

While direct examples for pyrrole (B145914) and oxazole (B20620) synthesis using this compound are less commonly documented, the fundamental reactivity of isocyanides in reactions like the Van Leusen oxazole synthesis (using tosylmethyl isocyanide, or TosMIC) and other [4+1] cycloadditions points to its potential in accessing these ring systems. mdpi.comorganic-chemistry.org Similarly, the construction of quinazoline (B50416) derivatives, often achieved through annulation strategies or multi-step syntheses, could potentially incorporate this compound as a key component to introduce specific side chains or to facilitate novel cyclization pathways. diva-portal.orgorganic-chemistry.orgfrontiersin.org

Table 1: Examples of Heterocycle Synthesis using Isocyanide MCRs

| Reaction Type | Reactants | Product Class | Reference |

| Groebke–Blackburn–Bienaymé (GBB) | 2-aminopyridine (B139424), Aldehydes, 4-(2-isocyanoethyl)morpholine | Imidazo[1,2-a]pyridines | researchgate.net |

| Ugi-4CR / Copper-Catalyzed Cascade | 2-Iodobenzoic acid, Ammonia (B1221849), Aldehydes, (2-Isocyanoethyl)benzene (B48291) | Isoquinolone-4-carboxylic acids | acs.org |

| Ugi / Pictet-Spengler Sequence | Aldehyde, Carboxylic acid, Amine, (2-isocyanoethyl)benzene | Polyheterocyclic Pyrrolo[1,2-a]pyrazines | acs.org |

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of significant interest in drug discovery. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for synthesizing peptide-like structures, known as α-aminoacyl amides or bis-amides, in a single step. nih.govresearchgate.net The reaction's ability to incorporate four diverse inputs—an amine, a carbonyl compound, a carboxylic acid, and an isocyanide—makes it ideal for creating libraries of complex amide-containing molecules. nih.govwikipedia.org

This compound can serve as the isocyanide component in the Ugi reaction, leading to peptidomimetic backbones that feature a pyridylethyl group attached to an amide nitrogen. This introduces a heterocyclic moiety that can influence the compound's pharmacological properties, such as solubility, metabolic stability, and receptor binding affinity. The synthesis of peptidomimetics containing a substituted imidazo[1,2-a]pyridine (B132010) fragment has been achieved through a tandem approach involving a GBB reaction followed by an Ugi reaction, demonstrating how heterocyclic acids can be integrated with various amines and isocyanides to build complex, hybrid molecules. nih.govbeilstein-journals.org The versatility of the Ugi reaction allows for the creation of a wide range of structures, from linear peptide mimics to more complex, constrained systems. nih.govrsc.org

Construction of Heterocyclic Ring Systems (e.g., Imidazoles, Pyrroles, Oxazoles, Quinazolines)

Participation in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.net These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity and scaffold diversity. Isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions, are among the most powerful and widely used MCRs in organic and medicinal chemistry. researchgate.netnih.gov

The Ugi reaction is arguably the most prominent IMCR. wikipedia.org It involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.org The primary product of the Ugi reaction is a linear, peptide-like molecule, but its true power is often realized when combined with subsequent intramolecular reactions. frontiersin.org

By designing the initial four components with additional reactive functional groups, the Ugi adduct can undergo spontaneous or triggered post-cyclization transformations. This strategy provides access to a vast array of heterocyclic scaffolds. frontiersin.org For example, using an isocyanide like (2-isocyanoethyl)benzene (a close analogue of this compound), researchers have developed a Ugi/Pictet-Spengler sequence to produce complex polyheterocyclic systems in high yields. acs.org Other post-Ugi modifications include intramolecular Heck couplings (Ugi-Heck) and Diels-Alder reactions (Ugi-Diels-Alder), which can be used to form new carbon-carbon or carbon-heteroatom bonds, leading to macrocycles and other constrained ring systems. wikipedia.org

Table 2: Ugi Reaction Parameters for Polyheterocycle Synthesis

| Isocyanide Component | Other Components | Post-Ugi Strategy | Final Product | Yield | Reference |

| (2-isocyanoethyl)benzene | Picolinaldehyde, 2,2-dimethoxyethan-1-amine, 3-bromopropanoic acid | Pictet-Spengler reaction | Dihydropyrrolo[1,2-a]pyrazine derivative | 91% | acs.org |

| (2-isocyanoethyl)benzene | 2-Iodobenzoic acid, Cyclopentanecarbaldehyde, Ammonia | Copper-catalyzed cascade | Isoquinolone derivative | 74% | acs.org |

The Passerini reaction, first described in 1921, is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid. wikipedia.org The product is an α-acyloxy amide. This reaction is one of the foundational IMCRs and offers a direct route to highly functionalized molecules. researchgate.netwikipedia.org

Like the Ugi reaction, the Passerini reaction is tolerant of a wide range of functional groups, making this compound a suitable isocyanide component. wikipedia.org The resulting α-acyloxy amide product would feature the pyridylethyl moiety, which could be valuable for creating libraries of compounds for biological screening. While the Passerini reaction is fundamental, its variants and applications in post-condensation modifications allow for the synthesis of more complex structures, including heterocycles and functionalized amino acids. wikipedia.org

The quest for novel molecular scaffolds continually drives the development of new MCRs. This compound and related isocyanides can be integrated into newly designed MCRs and cascade sequences to access unique areas of chemical space. A notable example is the combination of a Ugi-4CR with a subsequent copper-catalyzed domino reaction. acs.org In this sequence, a Ugi adduct formed using components including (2-isocyanoethyl)benzene was subjected to a copper-catalyzed cascade cyclization to construct highly substituted isoquinolin-1(2H)-ones. acs.org This approach demonstrates how the strategic combination of an MCR with a transition-metal-catalyzed process can lead to privileged heterocyclic cores in a combinatorial fashion, highlighting the role of the isocyanide as a key diversity element. acs.org

Passerini Reaction and its Variants

Utilization in Coordination Chemistry as a Ligand

The compound this compound is a bifunctional molecule featuring two distinct coordination sites: the nitrogen atom of the pyridine ring and the isocyanide carbon atom. This structure allows it to act as a versatile ligand in coordination chemistry. The pyridine moiety, in particular, serves as a neutral, monodentate ligand, binding to transition metals through its nitrogen atom's lone pair of electrons. catalysis.blog

Pyridine as a Neutral Monodentate Ligand in Transition Metal Complexes (e.g., Ni(II), Cu(I), Ag(I))

The pyridine ring in this compound acts as a Lewis base, readily forming coordination complexes with various transition metals. wikipedia.org It is classified as a two-electron (L-type) ligand and is considered a borderline soft base with weak π-acceptor capabilities. wikipedia.orgresearchgate.net The coordination behavior with specific metals like Nickel(II), Copper(I), and Silver(I) is well-established for pyridine and its derivatives.

Nickel(II) Complexes : Ni(II) has a d⁸ electron configuration and frequently forms four-coordinate square planar or six-coordinate octahedral complexes. jscimedcentral.com With monodentate pyridine ligands, complexes such as trans-[NiCl₂(py)₄] are common, demonstrating the ability of nickel to coordinate multiple pyridine units. wikipedia.org The synthesis of Ni(II) complexes with pyridine derivatives often involves reacting a nickel salt, like NiCl₂·6H₂O, with the ligand in an appropriate solvent. jscimedcentral.comnih.gov

Copper(I) Complexes : Cu(I) possesses a d¹⁰ electron configuration. jscimedcentral.com It typically forms complexes with coordination numbers of two, three, or four, leading to linear, trigonal planar, or tetrahedral geometries, respectively. The synthesis of a Cu(I)-pyridine complex can be achieved by reacting pyridine with a copper(I) salt, such as copper(I) iodide, in an aprotic solvent. jscimedcentral.com

Silver(I) Complexes : Similar to Cu(I), Ag(I) has a d¹⁰ configuration and commonly forms linear complexes with a coordination number of two, although higher coordination numbers are possible. jscimedcentral.com The reaction of a silver salt like AgNO₃ with pyridine in ethanol (B145695) can yield a complex where two pyridine ligands coordinate to the Ag(I) center in a monodentate fashion, resulting in a linear geometry. jscimedcentral.com

Table 1: General Characteristics of Pyridine Complexes with Ni(II), Cu(I), and Ag(I)

| Metal Ion | d-electron Configuration | Common Geometries with Pyridine Ligands | Example Complex Type |

| Ni(II) | d⁸ | Square Planar, Octahedral jscimedcentral.com | trans-[NiCl₂(py)₄] wikipedia.org |

| Cu(I) | d¹⁰ | Tetrahedral, Trigonal Planar, Linear | [Cu(py)₄]⁺ |

| Ag(I) | d¹⁰ | Linear jscimedcentral.com | [Ag(py)₂]⁺ jscimedcentral.com |

Note: 'py' represents a generic pyridine ligand.

Influence of Pyridine Ligands on Electronic Properties of Metal Complexes

The introduction of a pyridine ligand into a metal's coordination sphere significantly influences the electronic properties of the resulting complex. unimi.it This influence stems from the electronic nature of the pyridine ring and its interaction with the metal's d-orbitals.

The nitrogen atom of pyridine donates a lone pair of electrons to the metal center, forming a sigma (σ) bond. catalysis.blog Concurrently, the π* anti-bonding orbitals of the pyridine ring can accept electron density from the metal's filled d-orbitals, a phenomenon known as π-backbonding. researchgate.net Although pyridine is considered a weak π-acceptor, this interaction can stabilize lower oxidation states of the metal. wikipedia.orgnih.gov

The strength of the ligand field created by pyridine affects the splitting of the metal's d-orbitals (ligand field splitting). chemijournal.com This, in turn, dictates the electronic configuration (high-spin vs. low-spin) and magnetic properties of the complex. mdpi.com For instance, in octahedral complexes, the energy gap between the t₂g and e₉ orbitals is altered, which can be observed using UV-Vis spectroscopy. scielo.org.co

Furthermore, modifying the pyridine ring itself, for example by introducing electron-donating or electron-withdrawing groups, provides a way to tune the electronic properties of the metal center without altering the primary coordination geometry. nih.gov Electron-withdrawing groups on the pyridine ring can make the metal center more electron-deficient, which can impact the complex's redox potential and reactivity. nih.gov This tunability is a key reason for the widespread use of pyridine-containing ligands in various chemical applications. unimi.it

Applications in Catalysis (e.g., Crabtree's Catalyst and other Pyridine-Metal Catalysts)

Pyridine-containing ligands are integral to the function of many homogeneous catalysts due to their ability to modulate the steric and electronic environment of the metal center. catalysis.blogunimi.it

A prominent example is Crabtree's catalyst , [(1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I)]PF₆. chemeurope.comyoutube.com This iridium(I) complex is a highly active and versatile catalyst for hydrogenation reactions. chemeurope.comnih.gov The pyridine ligand is a crucial component; it is labile enough to dissociate and open a coordination site for the substrate to bind, yet it can re-coordinate to stabilize the complex during the catalytic cycle. jscimedcentral.com Crabtree's catalyst is noted for its ability to hydrogenate even highly substituted alkenes, a task difficult for other catalysts like Wilkinson's catalyst. chemeurope.com

Beyond this specific example, pyridine-metal complexes have been employed in a wide array of catalytic transformations. alfachemic.com The ability of the pyridine ligand to stabilize various oxidation states and influence the reactivity of the metal center is key to their success. nih.gov

Table 2: Examples of Catalytic Applications of Pyridine-Metal Complexes

| Catalyst Type | Metal | Reaction Type | Reference |

| Titanium-pyridine complex | Ti | Olefin Polymerization | alfachemic.com |

| Rhodium-pyridine complex | Rh | Hydroformylation | alfachemic.com |

| Ruthenium-terpyridine complex | Ru | Nitro Group Reduction | nih.gov |

| Cobalt-terpyridine complex | Co | Suzuki-Miyaura Cross-Coupling | nih.gov |

| Iridium-pyridonate complex | Ir | Hydrogenation of CO₂ | rsc.org |

The versatility of this compound, with its potential for both pyridine and isocyanide coordination, suggests that its metal complexes could be tailored for specific catalytic applications, building on the established principles of pyridine-based catalysis.

Derivatization Strategies for Novel Chemical Entity Generation

The structure of this compound offers two primary sites for chemical modification: the pyridine ring and the isocyanoethyl side chain. These derivatizations allow for the generation of a library of novel compounds with tailored properties.

Functionalization at the Pyridine Ring

The direct and selective functionalization of the pyridine ring is a significant area of research, as it allows for the fine-tuning of the ligand's electronic and steric properties. rsc.org Given the structure of this compound, the C4 position (para to the nitrogen) is a key site for modification.

Several strategies have been developed for the C4-functionalization of pyridines:

Metalation and Cross-Coupling : One approach involves the direct deprotonation (metalation) of the C4-H bond. Using specific bases like n-butylsodium can achieve C4-selectivity, avoiding the addition reactions often seen with organolithium reagents. nih.gov The resulting 4-sodiopyridine intermediate can then be trapped with various electrophiles. Furthermore, transmetalation to a zinc species (forming an organozinc reagent) allows for subsequent Negishi cross-coupling reactions with a range of aromatic and heteroaromatic halides. nih.gov This method has been used for the late-stage functionalization of complex molecules. nih.gov

Minisci Reaction : For C4-alkylation, the Minisci reaction offers a powerful tool. This free-radical-based reaction can be directed to the C4 position by using a temporary blocking group on the pyridine nitrogen. A simple maleate-derived blocking group has been shown to effectively control the regioselectivity of Minisci-type alkylations, providing a practical route to C4-alkylated pyridines from inexpensive starting materials. nih.gov

Dearomatization-Rearomatization : Another strategy involves a dearomatization-rearomatization cascade. researchgate.net The pyridine can be reacted to form a more nucleophilic dihydropyridine (B1217469) intermediate, which then reacts with an electrophile. A subsequent rearomatization step restores the pyridine ring, now functionalized at a specific position. researchgate.net

These methods allow for the introduction of a wide variety of substituents at the pyridine ring, which can systematically alter the ligand's properties for applications in coordination chemistry and catalysis. nih.gov

Modifications at the Isocyanoethyl Side Chain

The isocyanide group (-N≡C) is a highly reactive functional group, making the isocyanoethyl side chain a prime target for derivatization. Isocyanides are particularly well-known for their participation in multicomponent reactions (MCRs). researchgate.net

Ugi and Passerini Reactions : The Ugi four-component reaction (Ugi-4CR) is a cornerstone of isocyanide chemistry. researchgate.net It combines an isocyanide, a carbonyl compound (aldehyde or ketone), an amine, and a carboxylic acid in a single step to produce a complex α-aminoacyl amide derivative. thieme-connect.de The Passerini reaction is a related three-component reaction between an isocyanide, a carbonyl compound, and a carboxylic acid. The isocyanoethyl group of this compound can serve as the isocyanide component in these reactions, allowing for the rapid construction of complex molecular scaffolds attached to the pyridine core. unibo.it The versatility of MCRs enables the creation of large libraries of novel chemical entities by simply varying the other components in the reaction. unibo.it

By leveraging these derivatization strategies at both the pyridine ring and the isocyanoethyl side chain, this compound serves as a valuable and flexible building block for generating novel and functionally diverse molecules.

Future Research Directions and Emerging Paradigms in 4 2 Isocyanoethyl Pyridine Chemistry

Development of Green Chemistry Approaches for Synthesis and Transformations

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 4-(2-Isocyanoethyl)pyridine, future research will likely focus on "green" approaches that minimize waste, avoid hazardous reagents, and utilize sustainable resources.

A significant area of development is the move away from traditional, often toxic, dehydrating agents like phosgene (B1210022) or phosphorus oxychloride used in isocyanide synthesis from formamides. mdpi.com Research is directed towards more sustainable alternatives and solvent-free or eco-friendly solvent-based reactions. mdpi.comnih.gov For instance, a highly efficient and simple protocol for isocyanide synthesis involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine (B128534) as the solvent, which can be completed in under five minutes at 0 °C with high to excellent yields. mdpi.comnih.gov This method boasts increased synthesis speed, milder conditions, and minimal reaction waste. nih.gov Another approach focuses on using p-toluenesulfonyl chloride, a less toxic reagent, for the dehydration of non-sterically demanding aliphatic formamides. kit.edu

The use of water as a "green solvent" is another promising direction. a-z.lu Isocyanide-based multicomponent reactions (I-MCRs) performed in water not only align with the principles of green chemistry but can also exhibit unique reactivity and selectivity. a-z.lu The reaction rates of I-MCRs are often accelerated in water due to factors like lower activation volumes. a-z.lu Furthermore, projects like SusIsocyanide aim to develop economically viable and eco-friendly large-scale synthesis of isocyanides by combining bio-based feedstocks with technologies like visible light photoredox catalysis. gotriple.eumaastrichtuniversity.nl This approach seeks to eliminate the need for toxic reagents and reduce waste production significantly. gotriple.eu

| Green Chemistry Approach | Key Features | Potential Advantages for this compound |

| Alternative Dehydrating Agents | Use of less toxic reagents like p-toluenesulfonyl chloride. | Reduced environmental impact and improved safety profile. kit.edu |

| Solvent-Free/Benign Solvents | Reactions in triethylamine or green solvents like Cyrene™ or GBL. | Minimal waste (low E-factor), easier purification. mdpi.comkit.edu |

| Aqueous I-MCRs | Using water as a solvent and/or reagent. | Accelerated reaction rates, enhanced selectivity, environmentally friendly. a-z.lu |

| Bio-based Feedstocks & Photocatalysis | Combining renewable starting materials with visible light energy. | Sustainable production, alignment with circular economy principles. gotriple.eumaastrichtuniversity.nl |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area is focused on improving the efficiency, selectivity, and scope of reactions involving the isocyanide group.

Transition metal catalysis has proven to be a powerful tool for isocyanide transformations. sioc-journal.cnnih.gov Recent advances have highlighted the utility of metals like palladium, rhodium, and silver in mediating isocyanide insertion and diarylation reactions. sioc-journal.cnresearchgate.netmdpi.com For example, rhodium catalysts have been shown to selectively afford N-alkyl diaryl ketimines from the reaction of isocyanides with triarylbismuthines, while palladium catalysts favor the formation of α-diimines. mdpi.com The choice of metal catalyst is therefore critical for controlling product selectivity. mdpi.com

Future work will likely involve the design of more sophisticated catalysts to control chemo-, regio-, and stereoselectivity. This includes the development of new ligands that can fine-tune the electronic and steric properties of the metal center. For instance, TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) has been identified as a key ligand that modulates palladium-catalyzed double isocyanide insertion to selectively produce α-ketoamides. researchgate.net The exploration of organocatalysis, using small organic molecules to catalyze reactions, also presents a promising avenue. For example, tertiary amines like DBU have been used to catalyze the sulfurization of isocyanides to isothiocyanates. kit.edu

| Catalytic System | Reaction Type | Advantages & Research Focus |

| Rhodium Catalysis | Diarylation | High selectivity for ketimine synthesis; optimization of ligands and reaction conditions. mdpi.com |

| Palladium Catalysis | Diarylation, Double Insertion | Formation of α-diimines and α-ketoamides; ligand design for selectivity control. mdpi.comresearchgate.net |

| Silver Catalysis | Cycloadditions | Efficient synthesis of heterocyclic compounds; development of enantioselective variants. researchgate.net |

| Organocatalysis | Sulfurization, etc. | Metal-free conditions, sustainable; exploration of new catalyst scaffolds and reaction scopes. kit.edu |

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Discovery

The integration of this compound chemistry with enabling technologies like flow chemistry and automated synthesis is set to revolutionize the discovery and optimization of new reactions and molecules. These technologies offer significant advantages over traditional batch chemistry, including enhanced safety, reproducibility, and the ability to rapidly screen a large number of reaction conditions.

Continuous flow technology is particularly well-suited for isocyanide chemistry. rsc.orgresearchgate.net The inherent instability and foul odor of many isocyanides can be managed more effectively in a closed-loop flow system, minimizing exposure and handling. rsc.orgresearchgate.net Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. rsc.org Researchers have developed "make-and-use" flow systems where isocyanides are synthesized, purified, and immediately used in subsequent reactions, such as multicomponent reactions (MCRs), without isolation. rsc.orgresearchgate.net This streamlined approach accelerates the synthesis of diverse molecular scaffolds. rsc.org

Combining flow chemistry with automation enables high-throughput experimentation (HTE). bohrium.com Automated systems can perform numerous reactions in parallel, for example in 96-well plates, allowing for the rapid screening of catalysts, reagents, and reaction conditions. bohrium.comrsc.org This is invaluable for drug discovery and materials science, where large libraries of compounds need to be synthesized and tested. bohrium.com The development of automated flow synthesis platforms for isocyanides will facilitate the rapid generation of compound libraries based on the this compound scaffold for biological screening or materials property testing. gotriple.eursc.org

Advanced Computational Modeling for Reaction Design and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing deep mechanistic insights and predictive power that can guide experimental work. For this compound, advanced computational modeling will play a crucial role in designing new reactions and predicting the properties of novel derivatives.

Density Functional Theory (DFT) is a powerful method for elucidating reaction mechanisms. mdpi.comresearchgate.netdiva-portal.org DFT studies have been used to investigate the mechanisms of various isocyanide reactions, such as nucleophilic additions and cycloadditions. mdpi.comresearchgate.net For example, computational studies have explored the concerted versus stepwise nature of reactions involving isocyanides, and how factors like the solvent and substituents influence the activation barriers. diva-portal.orgacs.org Such studies can help in the rational design of catalysts and reaction conditions to favor desired outcomes. DFT calculations have also been employed to understand the stability of intermediates in metal-catalyzed reactions, explaining the influence of steric effects on product formation. xmu.edu.cn

Beyond reaction mechanisms, computational methods are used to predict the physicochemical and biological properties of molecules. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structure of pyridine (B92270) derivatives with properties like thermodynamic stability, basicity, or biological activity. researchgate.netauctoresonline.orgnih.govacs.org These models, often built using machine learning algorithms, can screen virtual libraries of this compound derivatives to identify candidates with desired properties before their synthesis, saving significant time and resources. auctoresonline.orgacs.orgmdpi.com

| Computational Method | Application in this compound Chemistry | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., cycloadditions, MCRs, catalytic cycles). | Rational design of catalysts and optimization of reaction conditions. mdpi.comacs.orgxmu.edu.cn |

| Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) | Prediction of physicochemical properties (e.g., basicity, solubility) and biological activities. | Prioritization of synthetic targets for drug discovery and materials science. researchgate.netauctoresonline.org |

| Molecular Dynamics (MD) Simulations | Studying intermolecular interactions and conformational preferences. | Understanding self-assembly, and interactions with biological targets or material interfaces. |

Investigation of this compound in Materials Science Applications

The unique electronic and coordination properties of the isocyanide group make this compound a promising building block for advanced functional materials. Future research will explore its incorporation into a range of materials with applications in electronics, sensing, and nanotechnology.

Functional Nanomaterials: The isocyanide group can act as a strong ligand for various metal surfaces and nanoparticles. This property can be exploited to anchor this compound onto gold, platinum, or other metallic nanostructures. The pyridine moiety can then be used to further functionalize the nanomaterial or to modulate its electronic properties.

Chemosensors: The isocyanide functional group is reactive and can undergo specific transformations in the presence of certain analytes. This reactivity can be harnessed to design chemosensors. For instance, isocyanide-based fluorescent probes have been developed for the detection of mercury ions (Hg²⁺), where the Hg²⁺-mediated hydration of the isocyano group to an amine leads to a significant change in the fluorescence signal. nih.govresearchgate.netfrontiersin.org The pyridine unit in this compound could serve as an additional binding site or a signaling unit in such sensors. Calixarene-based gold(I) isocyanide complexes have also been shown to act as chemosensors for ions like Zn²⁺. rsc.org

Optoelectronic Devices: Isocyanides are valuable ligands in the design of phosphorescent metal complexes, which are key components in organic light-emitting diodes (OLEDs). acs.orgfigshare.com As strong-field ligands, they can increase the HOMO-LUMO energy gap of metal complexes, leading to blue-shifted emission. acs.orgrsc.org The pyridine group in this compound can be part of a cyclometalating ligand or an ancillary ligand, influencing the photophysical properties of iridium(III) or platinum(II) complexes. acs.org Furthermore, isocyanide-based polymers are being explored for their unique optical and electrical properties, with potential applications as pyroelectric sensors and in organic electronics. nih.govacs.orgacs.org The development of 2D rhodium-isocyanide frameworks also points towards novel materials for optoelectronic devices. dntb.gov.ua

| Application Area | Role of this compound | Research Direction |

| Functional Nanomaterials | Surface ligand for metal nanoparticles. | Synthesis of functionalized nanoparticles with tailored properties. |

| Chemosensors | Reactive probe for specific analytes (e.g., metal ions). | Development of selective and sensitive fluorescent or colorimetric sensors. nih.govrsc.org |

| Optoelectronic Devices (OLEDs) | Ligand in phosphorescent metal complexes. | Design of new emitters with high quantum yields and specific emission colors. acs.orgrsc.org |

| Functional Polymers | Monomer for polymerization. | Synthesis of novel polymers with unique optical, electronic, or biological properties. nih.govacs.org |

Q & A

Q. Table 1: Representative Reaction Conditions

| Component | Role | Example |

|---|---|---|

| Aldehyde | Electrophile | 2-Pyridinecarboxaldehyde |

| Amine | Nucleophile | Ethylenediamine |

| Isocyanide | Isocyano source | tert-Butyl isocyanide |

| Solvent | Reaction medium | Methanol |

| Catalyst | Rate enhancement | CuI (5 mol%) |

Basic: How can researchers verify the purity and structural integrity of this compound post-synthesis?

Answer:

Critical analytical methods include:

- NMR Spectroscopy : H and C NMR confirm regiochemistry. For instance, the isocyano group ( ~160 ppm in C NMR) and pyridine protons ( 8.3–8.7 ppm in H NMR) are diagnostic .

- X-ray Crystallography : Single-crystal analysis (monoclinic C2/c space group) reveals intermolecular interactions (e.g., C–H⋯π, - stacking with Å) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 161.1) .

Q. Table 2: Crystallographic Data for Analogous Pyridine Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | Monoclinic (C2/c) | |

| - distance | 3.606 Å | |

| Intermolecular H-bond | C–H⋯C (2.739 Å) |

Advanced: What strategies elucidate the coordination behavior of this compound with transition metals?

Answer:

The isocyano group () acts as a strong σ-donor and weak π-acceptor, forming stable complexes with Pt(II), Pd(II), and Ru(II). Experimental steps include:

Synthesis of Metal Complexes : React this compound with metal precursors (e.g., cis-[Pt(DMSO)Cl]) in anhydrous THF at 50°C for 12 hours .

Spectroscopic Analysis :

- IR Spectroscopy : shifts from ~2150 cm (free) to 2050–2100 cm (coordinated).

- X-ray Absorption Spectroscopy (XAS) : Determines metal-ligand bond lengths (e.g., Pt–N ≈ 2.05 Å) .

DFT Calculations : Predict electronic structures (e.g., HOMO-LUMO gaps) using B3LYP/6-31G(d) basis sets .

Advanced: How do intermolecular forces govern the supramolecular assembly of this compound derivatives?

Answer:

Non-covalent interactions drive crystallization and material properties:

- C–H⋯π Interactions : Pyridine rings engage in edge-to-face contacts (e.g., H7⋯Cg distance = 2.739 Å) .

- - Stacking : Anthracene-pyridine hybrids exhibit lamellar networks ( Å), enhancing thermal stability .

- Hydrogen Bonding : Weak H-bonds (e.g., C–H⋯N) stabilize 1D chains along the c-axis .

Q. Methodological Recommendations :

- Use Mercury Software to analyze crystal packing.

- Compare Hirshfeld surfaces (e.g., % contribution of H⋯C/C⋯H contacts) .

Advanced: How can researchers resolve contradictions in reported reactivity data for isocyanoethyl-pyridine derivatives?

Answer:

Discrepancies in reaction outcomes (e.g., regioselectivity in cycloadditions) arise from:

- Substituent Effects : Electron-withdrawing groups (EWGs) on pyridine alter isocyanide electrophilicity.

- Solvent Polarity : Polar solvents stabilize zwitterionic intermediates in Passerini reactions.

- Validation Approach :

- Reproduce reactions under standardized conditions (e.g., DMF, 80°C).

- Use N-labeled isocyanides for mechanistic tracking via NMR .

- Cross-reference kinetic data (e.g., Arrhenius plots) with computational models (Gaussian 09) .

Advanced: What computational methods predict the reactivity of this compound in catalytic systems?

Answer:

Density Functional Theory (DFT) simulations guide catalyst design:

- Reaction Pathway Mapping : Identify transition states (TS) for isocyanide insertion into metal-hydride bonds.

- Solvent Effects : Include implicit solvation (e.g., SMD model for methanol) to refine activation energies.

- Benchmarking : Compare computed IR spectra (e.g., ) with experimental data to validate models .

Q. Table 3: Key DFT Parameters

| Parameter | Value |

|---|---|

| Basis Set | 6-311++G(d,p) |

| Functional | M06-2X |

| Solvation Model | SMD (Methanol) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.